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Compound of Interest

Compound Name: Pramipexole impurity 38-d3

Cat. No.: B564765 Get Quote

An in-depth analysis of Pramipexole impurity 38-d3 reveals its molecular characteristics

based on the available chemical data. This guide provides a focused examination of its

molecular weight, derived from the molecular formula of the non-deuterated parent compound,

Pramipexole impurity 38.

Molecular Weight Determination
The molecular weight of Pramipexole impurity 38-d3 is calculated based on the molecular

formula of Pramipexole Impurity 38, which is identified as C₁₀H₁₉N₃O₂S with a molecular

weight of 245.34 g/mol [1]. The "-d3" designation indicates that three hydrogen atoms (H) in the

molecule are replaced by deuterium atoms (D).

The calculation proceeds as follows:

Molecular Formula of Parent Compound: C₁₀H₁₉N₃O₂S[1]

Molecular Weight of Parent Compound: 245.34 g/mol [1]

Molecular Formula of Deuterated Compound: C₁₀H₁₆D₃N₃O₂S

Atomic Weight of Hydrogen (H): Approximately 1.008 g/mol

Atomic Weight of Deuterium (D): Approximately 2.014 g/mol [2][3][4]

The molecular weight of the deuterated impurity is determined by subtracting the mass of three

hydrogen atoms and adding the mass of three deuterium atoms to the molecular weight of the
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parent compound.

Calculation:

Molecular Weight of C₁₀H₁₆D₃N₃O₂S = (Molecular Weight of C₁₀H₁₉N₃O₂S) - (3 * Atomic

Weight of H) + (3 * Atomic Weight of D) = 245.34 - (3 * 1.008) + (3 * 2.014) = 245.34 - 3.024 +

6.042 = 248.358 g/mol

Data Summary
For clarity and comparative purposes, the molecular data for Pramipexole, its non-deuterated

impurity 38, and the deuterated impurity 38-d3 are summarized in the table below.

Compound Molecular Formula Molecular Weight ( g/mol )

Pramipexole C₁₀H₁₇N₃S 211.33[5][6][7]

Pramipexole Impurity 38 C₁₀H₁₉N₃O₂S 245.34[1]

Pramipexole Impurity 38-d3 C₁₀H₁₆D₃N₃O₂S ~248.36

Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and characterization of

Pramipexole impurity 38-d3 are proprietary and not publicly available. General

methodologies for the analysis of related substances and deuterated compounds would

typically involve:

High-Performance Liquid Chromatography (HPLC): For the separation and quantification of

the impurity from the active pharmaceutical ingredient (API).

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the

impurity. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental

composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and

confirm the positions of the deuterium atoms.
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Logical Relationship Diagram
The following diagram illustrates the relationship between Pramipexole, its impurity, and the

deuterated analog.

Figure 1: Relationship of Pramipexole and Impurities
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Caption: Logical flow from the parent drug to the deuterated impurity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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